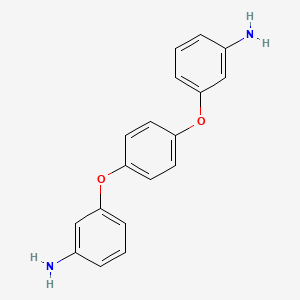

1,4-Bis(3-aminophenoxy)benzene

Description

Significance of Aromatic Diamines as High-Performance Polymer Precursors

Aromatic diamines are a class of organic compounds containing two amino groups attached to aromatic rings. getidiom.com They serve as critical building blocks, or monomers, in the synthesis of high-performance polymers. These polymers, including polyimides and polyamides (aramids), are renowned for their exceptional thermal stability, robust mechanical strength, and chemical resistance, making them indispensable in demanding applications across aerospace, electronics, and automotive industries. rsc.orgrsc.orgmdpi.com The rigid structure of the aromatic backbone in these polymers is a key contributor to their desirable properties. vt.edu

The synthesis of these high-performance polymers often involves a two-step process. vt.eduwikipedia.org Initially, an aromatic diamine is reacted with a dianhydride to form a soluble poly(amic acid) precursor. This precursor is then chemically or thermally treated to form the final, insoluble, and infusible polyimide. vt.eduwikipedia.org This method allows for processing of the polymer in its soluble precursor stage, overcoming the challenges posed by the rigidity and high melting points of the final material. vt.edutitech.ac.jp The specific structure of the aromatic diamine monomer significantly influences the final properties of the polymer, such as its glass transition temperature (Tg), thermal stability, and solubility. vt.edutitech.ac.jp By carefully selecting the diamine, researchers can tailor the polymer's characteristics to meet the requirements of specific applications. acs.org

The introduction of flexible linkages, such as ether bonds, into the aromatic diamine structure can enhance the processability of the resulting polymers without significantly compromising their thermal stability. titech.ac.jpcsic.es This strategic molecular design allows for the development of polymers that are more easily dissolved in organic solvents or can be melt-processed, expanding their range of applications. ncl.res.inmdpi.com

The following table provides a summary of representative high-performance polymers derived from aromatic diamines and their notable properties.

| Polymer Type | Aromatic Diamine Monomer Example | Key Properties | Applications |

|---|---|---|---|

| Polyimide | 4,4'-Oxydianiline (ODA) | High thermal stability (Tg > 300°C), excellent mechanical strength, good dielectric properties. mdpi.com | Aerospace components, flexible electronics, insulation films. mdpi.comwikipedia.org |

| Polyamide (Aramid) | m-Phenylenediamine (B132917) (MPD) | High tensile strength, flame resistance. mdpi.com | Protective apparel, composite materials. mdpi.com |

| Poly(ether imide) (PEI) | Diamines with ether linkages | Good processability, high strength, chemical resistance. mdpi.com | Automotive parts, medical devices, electrical connectors. |

Contextualization of 1,4-Bis(3-aminophenoxy)benzene within the Bis(aminophenoxy)benzene Isomer Family for Material Science Innovations

This compound is an aromatic diamine that belongs to the bis(aminophenoxy)benzene family of isomers. github.com Its unique molecular structure, featuring ether linkages and meta-substituted aromatic rings, makes it a valuable monomer in the synthesis of high-performance polymers. titech.ac.jpgithub.com The market for this compound is growing due to increasing demand in sectors like high-performance polymers and advanced materials. archivemarketresearch.com This demand is driven by the compound's ability to impart desirable properties such as enhanced thermal and mechanical performance to polymers. github.com

The isomers of bis(aminophenoxy)benzene, including 1,3-Bis(4-aminophenoxy)benzene (B160649) (TPE-R) and 1,4-Bis(4-aminophenoxy)benzene (B1581417) (TPE-Q), offer a platform for fine-tuning polymer properties. mdpi.comossila.comcymitquimica.com The position of the amino and phenoxy groups on the central benzene (B151609) ring influences the geometry and flexibility of the resulting polymer chains. For instance, the meta-linkages in this compound introduce kinks in the polymer backbone, which can lead to improved solubility and lower glass transition temperatures compared to their para-linked counterparts, without a significant loss in thermal stability. titech.ac.jp This makes polymers derived from this compound more processable. dataintelo.com

In the synthesis of polyimides, the choice of the bis(aminophenoxy)benzene isomer has a direct impact on the final material's characteristics. For example, polyimides derived from 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) are noted for their high thermal stability and are used in applications requiring resistance to high temperatures. ossila.com The introduction of cyano groups to the 1,4-bis(4-aminophenoxy)benzene structure has been shown to increase the glass transition temperature of the resulting polyimides due to decreased chain flexibility. researchgate.net

The following table compares the chemical structures of the bis(aminophenoxy)benzene isomers.

| Compound Name | CAS Number | Molecular Formula | Chemical Structure |

|---|---|---|---|

| This compound | 59326-56-6 | C18H16N2O2 |  |

| 1,3-Bis(4-aminophenoxy)benzene | 2479-46-1 chemscene.com | C18H16N2O2 cymitquimica.com |  |

| 1,4-Bis(4-aminophenoxy)benzene | 3491-12-1 nih.gov | C18H16N2O2 nih.gov |  |

The strategic use of these isomers allows for the creation of a wide range of polymers with tailored properties, driving innovation in materials science. The ability to control polymer characteristics through the selection of specific diamine isomers is a testament to the versatility and importance of the bis(aminophenoxy)benzene family in the development of advanced materials. mdpi.com

Compound Index

| Compound Name |

|---|

| 1,3-Bis(4-aminophenoxy)benzene |

| This compound |

| 1,4-Bis(4-aminophenoxy)benzene |

| 4,4'-Oxydianiline |

| m-Phenylenediamine |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPVOEHZEWAJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552270 | |

| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59326-56-6 | |

| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Bis 3 Aminophenoxy Benzene

Established Synthetic Pathways for 1,4-Bis(3-aminophenoxy)benzene

The industrial production of this compound primarily relies on two well-established synthetic routes: nucleophilic aromatic substitution and the catalytic reduction of a dinitro precursor. The choice between these methods often depends on the availability of starting materials, desired production scale, and final purity requirements.

Nucleophilic Substitution Reactions in Amine Synthesis

A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes the reaction of a dihalogenated benzene (B151609), such as 1,4-difluorobenzene (B165170) or 1,4-dibromobenzene, with an alkali metal salt of 3-aminophenol (B1664112). prepchem.comgoogle.com

The reaction is generally conducted in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dimethylimidazolidinone (DMI) at elevated temperatures, often ranging from 150°C to 280°C. google.com The use of alkali metal salts, such as sodium or potassium salts of 3-aminophenol, is crucial for the reaction to proceed. google.com Interestingly, the combined use of sodium salts with potassium chloride (sylvite) has been shown to accelerate the reaction and improve yields.

A typical procedure involves reacting 1,4-difluorobenzene with a slight excess of the 3-aminophenol salt to ensure complete conversion. While this method can achieve high yields, often around 88%, it requires stringent control of reaction conditions, including temperature and reaction time, which can extend for several hours.

| Reactants | Solvents | Temperature | Key Conditions | Yield | Purity |

| 1,4-Difluorobenzene, 3-Aminophenol Salt | DMI, Toluene | 150-280°C | NaOH/KOH + Sylvite | ~88% | ~99.8% |

| 1,4-Dibromobenzene, 3-Aminophenol Salt | Not Specified | Not Specified | Sodium Methoxide | Not Specified | Not Specified |

Table 1: Comparative data for Nucleophilic Substitution Reactions.

Catalytic Reduction of Nitro-Precursors to Amino Derivatives

An alternative and widely used industrial method is the catalytic reduction of 1,4-bis(3-nitrophenoxy)benzene. chemicalbook.com This precursor is itself synthesized via a nucleophilic substitution reaction, for instance, between 1,4-dihydroxybenzene and 3,5-dinitrobenzotrifluoride (B42144) in the presence of potassium carbonate. scientific.net The subsequent reduction of the dinitro compound to the diamine is a critical step.

This reduction is typically carried out using catalytic hydrogenation. A common catalyst is 5% palladium on activated carbon (Pd/C). chemicalbook.com The reaction is performed in a solvent such as ethanol (B145695) under hydrogen pressure, typically around 2 MPa, and at moderate temperatures ranging from 20°C to 60°C. This method is favored for its mild reaction conditions and the high purity of the resulting product, often exceeding 99%. chemicalbook.com Yields for this reduction step are generally high, with reports of up to 94%. Another reducing agent that can be employed is hydrazine (B178648) in the presence of a Pd/C catalyst. scientific.net

| Starting Material | Catalyst | Solvent | Pressure | Temperature | Time | Yield | Purity (HPLC) |

| 1,4-Bis(3-nitrophenoxy)benzene | 5% Pd/C | Ethanol | 2 MPa H₂ | 20-60°C | 8 hours | 94% | 99.2% |

| 1,4-Bis(3-nitro-5-trifluoromethylphenoxy)benzene | Pd/C | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Data on the Catalytic Reduction of Nitro-Precursors.

Advanced Purification Techniques for High-Purity this compound

For its application in polymerization, this compound must be of very high purity, typically exceeding 99.5%. google.com The presence of impurities, such as mono-functional compounds or residual starting materials, can terminate polymer chain growth, leading to lower molecular weight polymers with inferior mechanical properties. google.com

Salt Formation and Recrystallization Strategies

A highly effective method for purifying aromatic diamines like this compound on a manufacturing scale involves the formation of a dihydrochloride (B599025) salt. google.com The crude diamine is treated with hydrochloric acid to form the salt, which can then be recrystallized from a suitable solvent, such as isopropyl alcohol. google.com This process is particularly effective at removing multi-ring compounds, mono-functional impurities, and high molecular weight tar by-products. google.com

After recrystallization, the purified salt is converted back to the free diamine by neutralization with a base, such as ammonia (B1221849) water. google.comgoogle.com The purified free base is then thoroughly washed with water to remove any residual salts. google.com This multi-step process can consistently yield purities greater than 99.5%. google.com Recrystallization of the free base from solvents like isopropyl alcohol at temperatures between 70-75°C is also an effective purification step.

Challenges in Achieving Industrial Scale Purity for Polymerization

Achieving and maintaining high purity on an industrial scale presents several challenges. The crude product from synthesis often contains residual solvents and various by-products. google.com While distillation can be used for purification, the solid nature of this compound can lead to crystallization within the distillation apparatus, causing blockages and loss of yield. google.com

Furthermore, the separation of structurally similar impurities can be difficult. researchgate.net The low concentration of the desired product in some reaction mixtures and its high boiling point can make traditional separation techniques like distillation and liquid-liquid extraction inefficient and costly on a large scale. researchgate.net Therefore, a combination of purification techniques, such as salt formation followed by recrystallization, is often necessary to meet the stringent purity requirements for high-performance polymer synthesis. google.com The development of cost-effective and scalable purification processes remains a key area of research. archivemarketresearch.comacs.org

Derivatization and Functionalization Strategies of Bis(aminophenoxy)benzene Scaffolds for Tailored Reactivity

The bis(aminophenoxy)benzene scaffold offers a versatile platform for chemical modification to tailor the properties of resulting materials. mdpi.comnih.gov The amino groups are primary sites for derivatization, allowing for the introduction of a wide range of functional groups.

For instance, the reactivity of the amino groups is central to the synthesis of polyimides, where they react with dianhydrides. scientific.nettitech.ac.jp By modifying the structure of the bis(aminophenoxy)benzene monomer, the properties of the final polyimide, such as solubility, thermal stability, and optical transparency, can be precisely controlled. scientific.netmdpi.com

Functionalization can also involve reactions at the aromatic rings, although this is less common for tailoring reactivity in polymerization. The introduction of substituents onto the benzene rings of the scaffold can alter the electronic properties and steric hindrance around the amino groups, thereby influencing their reactivity. researchgate.net These derivatization and functionalization strategies are crucial for developing new materials with specific, high-performance characteristics for advanced applications. unibo.it

Polymerization Science and Material Synthesis Utilizing 1,4 Bis 3 Aminophenoxy Benzene

Synthesis of High-Performance Polyimides from 1,4-Bis(3-aminophenoxy)benzene

The synthesis of high-performance polyimides using this compound is a key area of its application. evitachem.com These polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace and electronics. titech.ac.jp The flexible ether linkages derived from the diamine monomer are incorporated into the polymer backbone to improve solubility and lower the glass transition temperature without significantly compromising thermal stability. researchgate.net

The most common method for synthesizing polyimides from this compound involves a two-step polycondensation reaction with various aromatic tetracarboxylic dianhydrides. titech.ac.jpmdpi.com The initial step consists of the reaction between the diamine and a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. titech.ac.jpmdpi.com This reaction yields a high-molecular-weight, soluble poly(amic acid) (PAA) precursor. titech.ac.jpkpi.ua

The selection of the dianhydride co-monomer is critical as it significantly influences the final properties of the polyimide. A variety of dianhydrides are used in these polycondensations to tailor the polymer's characteristics.

Table 1: Common Aromatic Dianhydrides for Polyimide Synthesis

| Dianhydride Abbreviation | Full Chemical Name | Key Properties Imparted |

|---|---|---|

| PMDA | Pyromellitic Dianhydride | High rigidity, excellent thermal stability. titech.ac.jpvt.edu |

| BTDA | 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride | Enhanced solubility and processability due to the keto-bridge. titech.ac.jp |

| BPDA | 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride | Semi-crystalline structures, high thermal stability. vt.eduvt.edu |

| ODPA | 4,4′-Oxydiphthalic Anhydride (B1165640) | Increased flexibility and solubility from the ether linkage. titech.ac.jpvt.edu |

| 6FDA | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane Dianhydride | Improved solubility, optical transparency, and lower dielectric constant due to fluorine content. kpi.uavt.edu |

The reaction involves the nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the anhydride groups, leading to the formation of the PAA. scispace.com

Following the synthesis of the poly(amic acid) precursor, the second step is imidization, which converts the amic acid linkages into the stable, five-membered imide rings through cyclodehydration. kpi.ua This can be accomplished through two primary methods: solid-phase thermal imidization or solution imidization.

Solid-Phase Thermal Imidization: This is the most conventional method. titech.ac.jp The viscous PAA solution is cast onto a substrate, such as a glass plate, to form a film. titech.ac.jp The film is then subjected to a stepwise heating schedule under vacuum or in an inert atmosphere. vt.edu A typical cycle involves holding the film at progressively higher temperatures, for instance, 100°C, 200°C, and finally 300°C, for approximately one hour at each stage. titech.ac.jpvt.edu This gradual process removes the solvent and facilitates the ring-closure reaction, resulting in a solid polyimide film. titech.ac.jp

Solution Imidization: This process, also known as chemical imidization, is carried out in the PAA solution. It involves adding a chemical dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst like pyridine (B92270) or triethylamine. kpi.ua The reaction can proceed at lower temperatures compared to thermal imidization. kpi.ua An alternative approach is the one-step, high-temperature solution polymerization, where the monomers react in a high-boiling solvent like m-cresol (B1676322) at temperatures between 180-210°C, allowing for simultaneous polycondensation and imidization. mdpi.comnasa.gov

The kinetics of polyimide formation are complex and influenced by several factors. In the widely used two-step process, the rate of polycondensation is strongly affected by the basicity of the diamine monomer in low-temperature reactions conducted in amide solvents. scispace.com Generally, more basic diamines react faster. However, research has shown a "reactivity leveling" effect when polymerization is conducted in alternative media like molten benzoic acid. scispace.com In this medium, the chain growth rate shows a much weaker dependence on the diamine's basicity, allowing for the synthesis of high-molecular-weight polyimides even from less reactive diamines. scispace.com

The imidization step also has its own kinetic profile. The conversion of poly(amic acid) to polyimide is a crucial reaction that determines the final properties of the material. The kinetics of this cyclization can be studied using techniques like differential scanning calorimetry (DSC) to understand the energy requirements and reaction rates at different temperatures. researchgate.net

Solution Imidization and Solid-Phase Thermal Imidization Processes.

Role of this compound as a Curing Agent for Epoxy Resins

Beyond its use in polyimides, this compound and its isomers serve as effective curing agents, or hardeners, for epoxy resin systems. evitachem.comgoogle.comgoogleapis.com As an aromatic amine, it reacts with the epoxide groups of the resin to form a durable, three-dimensional cross-linked network. mdpi.com The resulting thermoset materials are valued for their robust mechanical properties, thermal stability, and chemical resistance. researchgate.net

The curing of an epoxy resin with this compound follows a well-established amine-epoxy addition reaction mechanism. mdpi.com The process is initiated by the nucleophilic attack of a primary amine nitrogen atom from the curing agent on a terminal carbon atom of an epoxy ring. mdpi.com This reaction opens the epoxide ring and forms a covalent bond, creating a hydroxyl group (-OH) and converting the primary amine into a secondary amine. mdpi.com

This newly formed secondary amine is also reactive and can proceed to react with another epoxy group. This second reaction forms a tertiary amine and an additional hydroxyl group, creating a cross-link point in the polymer network. mdpi.com The hydroxyl groups generated during the curing process can act as catalysts, accelerating subsequent epoxy-amine reactions. mdpi.com This step-growth polymerization continues until a highly cross-linked, insoluble, and infusible thermoset network is formed. researchgate.netmdpi.com

The molecular structure of the curing agent plays a critical role in defining the final network architecture, or topology, and the crosslink density of the cured epoxy. mdpi.com The use of a relatively long and flexible curing agent like this compound has a distinct impact compared to smaller, more rigid agents like m-phenylenediamine (B132917) (mPDA). mdpi.com

Multiscale simulations have shown that long-chain, flexible curing agents like the closely related isomer 1,3-bis(3-aminophenoxy)benzene (B75826) (DABPB) lead to the formation of a more uniform and homogeneous network structure. mdpi.com This uniformity and the inherent flexibility of the curing agent allow for greater chain mobility within the network, which typically results in materials with improved toughness and higher elongation at break. mdpi.com In contrast, short-chain, rigid curing agents tend to produce denser, more heterogeneous networks that exhibit enhanced stiffness and a higher modulus. mdpi.com

The crosslink density, which is the number of cross-links per unit volume, is a fundamental parameter that can be controlled by adjusting the stoichiometry between the epoxy resin and the curing agent. mdpi.com It directly influences the material's thermomechanical properties. An increase in crosslink density generally leads to a higher glass transition temperature (Tg), increased stiffness, and improved chemical resistance. acs.orgpurdue.edu However, there is often a trade-off, as very high crosslink densities can sometimes lead to reduced fracture toughness. purdue.edu By using a curing agent like this compound, it is possible to tailor the network topology to achieve a desired balance between stiffness and toughness for high-performance applications. mdpi.com

Table 2: Comparison of Network Characteristics by Curing Agent Type

| Curing Agent Characteristic | Short-Chain, Rigid (e.g., mPDA) | Long-Chain, Flexible (e.g., Bis(aminophenoxy)benzenes) |

|---|---|---|

| Network Structure | Dense, heterogeneous mdpi.com | Uniform, homogeneous mdpi.com |

| Chain Mobility | Restricted | Greater mobility mdpi.com |

| Resulting Stiffness/Modulus | Higher mdpi.com | Lower |

| Resulting Toughness | Lower | Higher mdpi.com |

Curing Reaction Mechanisms and Network Formation.

Exploration of Other Polymer Architectures and Composites

The versatile chemical structure of this compound, characterized by its flexible ether linkages and reactive amine functional groups, makes it a valuable monomer in the synthesis of advanced polymers beyond traditional linear polyimides. Its incorporation allows for the precise tuning of polymer properties, leading to materials with enhanced solubility, processability, and specific thermal and mechanical characteristics. Researchers have explored its use and the use of its isomers in creating complex polymer architectures such as copolymers, block polymers, and highly branched structures.

The integration of flexible bis(aminophenoxy)benzene units into the rigid backbone of aramids has been a successful strategy to enhance solubility and processability, enabling the fabrication of high-performance thin films. nih.govresearchgate.net While traditional aramids are known for their exceptional strength and thermal resistance, they often suffer from poor solubility, limiting their applications beyond fibers. mdpi.com

Recent research has demonstrated the synthesis of novel aramid copolymers by incorporating flexible bis(aminophenoxy)benzene moieties into the polymer chain. nih.gov In one study, two isomers, 1,3-bis(4-aminophenoxy)benzene (B160649) (MBAB) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (PBAB), were copolymerized with p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC). mdpi.comresearchgate.net This approach yields high-molecular-weight aramid copolymers (exceeding 150 kDa) that are soluble in polar organic solvents, a significant advantage for processing. nih.govresearchgate.net The resulting polymers can be cast into exceptionally thin, transparent films with thicknesses ranging from 3 to 10 μm. nih.gov

The properties of these copolymers are directly influenced by the isomeric structure of the bis(aminophenoxy)benzene monomer. The PBAB-based aramid, having a more linear and rigid chain structure, exhibits a higher glass transition temperature (Tg) and thermal decomposition temperature compared to the MBAB-based aramid. mdpi.com This difference is attributed to the more effective intermolecular hydrogen bonding and pi-pi interactions in the PBAB-aramid chains. nih.gov Correspondingly, the mechanical properties also reflect this structural variance, with the PBAB-aramid film showing higher tensile strength and elongation at break. nih.govmdpi.com These high-strength, ultra-thin aramid materials have potential applications in functional coatings, membranes, and thin films for the aerospace and defense industries. nih.govmdpi.com

Table 1: Properties of Aramid Copolymers Based on Bis(aminophenoxy)benzene Isomers

| Polymer | Monomers | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (Tonset) | Avg. Tensile Strength | Avg. Elongation at Break |

|---|---|---|---|---|---|

| MBAB-Aramid | 1,3-Bis(4-aminophenoxy)benzene (MBAB), PPD, TPC | 270.1 °C | 449.6 °C | 107.1 MPa | 50.7% |

| PBAB-Aramid | 1,4-Bis(4-aminophenoxy)benzene (PBAB), PPD, TPC | 292.7 °C | 465.5 °C | 113.5 MPa | 58.4% |

The flexible ether linkages of bis(aminophenoxy)benzene derivatives are instrumental in developing processable high-performance polymers like poly(ether ether ketone imide)s (PEEKIs) and poly(ether ether ketone amide)s (PEEKAs). These materials combine the desirable thermal stability and mechanical strength of polyimides and polyamides with the improved solubility and processing characteristics imparted by ether and ketone groups.

A series of novel aromatic poly(ether ether ketone amide)s was synthesized through the low-temperature solution polymerization of an aromatic diamine, 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene, with isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC). researchgate.netresearchgate.net Copolymers were also created using various molar proportions of IPC and TPC. researchgate.net The resulting PEEKAs were largely amorphous and demonstrated excellent solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl acetamide (B32628) (DMAc). researchgate.netresearchgate.net These polymers exhibited high thermal stability, with no significant weight loss observed below 335 °C and 10% weight loss temperatures (T10) ranging from 397–406 °C. researchgate.net Their glass transition temperatures (Tg) were found to be in the high range of 252–302 °C. researchgate.net

Similarly, new aromatic poly(ether ether ketone imide)s were successfully synthesized from the same diamine, 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene, and various commercial aromatic dianhydrides. researchgate.net These PEEKIs also showed good solubility in polar aprotic solvents and possessed glass transition temperatures between 245–279°C. researchgate.net Their thermal stability was robust, with T10 values in the range of 406–483°C. researchgate.net

Table 2: Properties of PEEKA and PEEKI Polymers from a Bis(aminophenoxy) Benzoyl Benzene (B151609) Diamine

| Polymer Type | Dianhydride or Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Solubility |

|---|---|---|---|---|---|

| PEEKA | Isophthaloyl chloride (IPC) | 0.52 - 0.96 | 252 - 302 °C | 397 - 406 °C | Soluble in NMP, DMF, DMAc, DMSO |

| PEEKI | Various commercial dianhydrides | N/A | 245 - 279 °C | 406 - 483 °C | Soluble in NMP, DMF, DMAc, DMSO |

Dendrimers and hyperbranched polymers represent a class of three-dimensional, highly branched macromolecules that exhibit unique properties such as high solubility, low viscosity, and a high density of terminal functional groups compared to their linear analogs. instras.comnih.gov Monomers based on the bis(aminophenoxy)benzene structure are well-suited for constructing these complex architectures.

An AB2-type monomer, 3,5-bis(4-aminophenoxy)benzoic acid, has been effectively used to synthesize hyperbranched aromatic polyamides via thermal self-polycondensation. instras.com This one-step polymerization method yields high molecular weight polymers (Mw up to 74,600) with significantly better solubility in solvents like DMF, NMP, and DMSO compared to related linear polyamides. instras.comacs.org The direct polycondensation of this monomer can also be achieved using condensing agents to produce similar hyperbranched structures. acs.org The resulting polymers have glass transition temperatures around 180-200 °C. acs.org

The same AB2 monomer, 3,5-bis(4-aminophenoxy)benzoic acid, has also been employed in a convergent synthesis approach to create well-defined aromatic polyamide dendrimers. acs.org This method involves the stepwise growth of dendrons which are then attached to a core molecule, allowing for precise control over the final structure. This technique has been used to produce dendrimers with molecular weights exceeding 8,000 and 10,000 Da with high purity. acs.org

Furthermore, tri-functional (A3-type) monomers like 1,3,5-tri(4-aminophenoxy)benzene are valuable building blocks for hyperbranched polymers. google.com This compound, with its three equivalent amino groups, can react with B2-type monomers (like dicarboxylic acids or dianhydrides) to produce hyperbranched polyamides or polyimides, respectively, offering a versatile route to these advanced materials. google.com

Table 3: Properties of Hyperbranched Aromatic Polyamides from an AB2 Monomer

| Polymerization Method | Inherent Viscosity (dL/g) | Weight-Avg. Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Glass Transition Temp. (Tg) |

|---|---|---|---|---|

| Thermal Polymerization | 0.19 | 74,600 | 2.6 | 200 °C |

| Direct Polycondensation | 0.17 | 36,800 | 1.8 | 200 °C |

Structure Property Relationships and Advanced Characterization of Derived Materials

Influence of 1,4-Bis(3-aminophenoxy)benzene on Macromolecular Conformation and Packing

The molecular structure of this compound inherently influences the conformation and packing of the polymer chains. The presence of flexible ether linkages (C-O-C) in the backbone of polymers derived from APB allows for a greater degree of rotational freedom compared to more rigid aromatic diamines. This flexibility can disrupt the close packing of polymer chains, leading to a more amorphous morphology. iucr.org

Impact of Amine Positionality and Linkage Flexibility on Polymer Properties

The specific placement of the amine functional groups at the meta-position of the terminal phenoxy rings, combined with the flexible ether linkages, has a profound impact on the thermal, mechanical, and dielectric properties of the resulting polymers. vt.eduexpresspolymlett.com

Polymers derived from this compound generally exhibit excellent thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C. expresspolymlett.commdpi.com The aromatic nature of the monomer contributes significantly to this high thermal resistance.

Table 1: Thermal Properties of Polyimides Derived from this compound (APB) and Various Dianhydrides

| Dianhydride | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Reference |

|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | ~210-245°C | > 500°C | vt.edumdpi.com |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | ~204-235°C | > 520°C | expresspolymlett.comresearchgate.net |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | ~253°C | > 500°C | mdpi.com |

The mechanical properties of polymers are intrinsically linked to their molecular structure. The incorporation of the flexible ether linkages from this compound can lead to polymers with good ductility and toughness. nih.gov Polyimide films derived from APB often exhibit a favorable balance of tensile strength, modulus, and elongation at break. mdpi.com

The less-ordered, more amorphous nature of these polymers, resulting from the non-linear and flexible monomer structure, can contribute to higher elongation at break compared to their more rigid, crystalline counterparts. nih.gov However, this same flexibility can sometimes result in a lower tensile modulus. The specific mechanical properties are highly dependent on the dianhydride comonomer and the processing conditions of the polymer film. For example, polyimides based on APB have demonstrated tensile strengths in the range of 85-105 MPa and tensile moduli of 2.0-3.3 GPa. mdpi.com

Table 2: Mechanical Properties of Polyimides Derived from this compound (APB)

| Dianhydride Comonomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 85-105 | 2.0-3.3 | 5-18 | mdpi.com |

| Various commercial dianhydrides | Data varies | Data varies | Data varies | titech.ac.jp |

Polyimides derived from this compound are excellent candidates for applications in microelectronics and electrical insulation due to their low dielectric constants and high dielectric strength. mdpi.comresearchgate.net The ether linkages and the meta-substitutions in the APB monomer disrupt the polarizability of the polymer chain and increase the free volume, both of which contribute to a lower dielectric constant. acs.org

Table 3: Dielectric Properties of Polyimides Derived from this compound (APB)

| Copolymer Composition | Dielectric Constant (at 1 kHz) | Reference |

|---|---|---|

| PI-100% (100% APB) | 3.4 | mdpi.com |

| Copolymer with TFMB (varying ratios) | 3.9 - 4.5 | mdpi.com |

Mechanical Performance: Tensile Strength, Modulus, and Elongation at Break.

Solvent Processability and Film Formation Capabilities

A significant challenge in the application of high-performance aromatic polymers, such as traditional polyimides and aramids, is their limited processability, which stems from poor solubility in common organic solvents. expresspolymlett.comtitech.ac.jp This insolubility is a direct consequence of their rigid chain structures and strong intermolecular forces, including hydrogen bonding and extensive pi-pi stacking. researchgate.netmdpi.com The design of the this compound monomer directly addresses this issue, enhancing the solution processability of polymers derived from it.

The improved solubility is primarily attributed to the increased flexibility and asymmetry introduced into the polymer backbone. The ether (–O–) linkages provide rotational freedom, and the meta-positioning of the aminophenoxy groups creates a kinked, non-linear chain conformation. mdpi.comexpresspolymlett.com This irregular structure disrupts the tight packing of polymer chains, weakens intermolecular interactions, and increases the free volume, which allows solvent molecules to penetrate and solvate the polymer more effectively. expresspolymlett.comiucr.org Consequently, polyimides and polyamides synthesized using this compound or its isomers often exhibit good solubility in a range of polar aprotic solvents.

The enhanced solubility is critical for processing, particularly for the formation of films. High-quality, uniform polymer films can be readily fabricated from solutions of these polymers via solution casting or blade-coating methods. researchgate.nettitech.ac.jp This process typically involves dissolving the polymer (or its poly(amic acid) precursor in the case of polyimides) in a suitable solvent to form a viscous solution, which is then cast onto a substrate. titech.ac.jpscielo.org.mx Following solvent evaporation, a thermal treatment step is often employed to induce cyclization (imidization) and remove any residual solvent, resulting in a solid, stable polyimide film. titech.ac.jpoatext.com

Polymers derived from this compound and its analogs can be formed into tough, flexible, and often transparent films. mdpi.comresearchgate.net For example, novel aramid copolymers incorporating bis(4-aminophenoxy) benzene (B151609) moieties have been processed into exceptionally thin (3-10 μm), clear films with high mechanical strength. researchgate.netmdpi.com The ability to process these advanced polymers from solution opens up their use in a wide array of applications, including flexible electronic substrates, gas separation membranes, and protective coatings. mdpi.comvt.edu

Table 1: Solubility of Various Polyimides and Polyamides Derived from Aminophenoxy Monomers in Organic Solvents

| Polymer Type (Monomers) | NMP | DMAc | DMF | THF | Chloroform | Reference |

|---|---|---|---|---|---|---|

| Polyimides from 1,3-bis(4-amino-2-trifluoromethylphenoxy)naphthalene | Soluble | Soluble | Soluble | Soluble | Soluble | researchgate.net |

| Polyimides from α-bis(4-amino-3,5-difluorophenyl)-4-(trifluoromethyl)phenylmethane | Soluble | Soluble | Soluble | Soluble | Soluble | researchgate.net |

| Copolyamides (ODA/Dodecane Diamine based) | Soluble | Soluble | Soluble | Soluble | Soluble | researchgate.net |

| Polyimides from BAOB and various dianhydrides | Soluble | Soluble | Soluble | Soluble | - | scielo.org.mx |

| Polyamides from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | Soluble | Soluble | Soluble | Soluble | - | csic.es |

| Quaternary Copolymerized Polyimides (TPE-R/ODA based) | Soluble | Soluble | Soluble | - | - | expresspolymlett.com |

NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; THF: Tetrahydrofuran. BAOB: 1,4-bis((4-aminophenyl)-1,3,4-oxadiazolyl)benzene; TPE-R: 1,3-bis(4'-aminophenoxy)benzene; ODA: 4,4′-oxydianiline.

Advanced Applications and Performance Engineering of 1,4 Bis 3 Aminophenoxy Benzene Based Polymers

Aerospace and Defense Sector Applications

Polymers derived from bis(aminophenoxy)benzene monomers are essential in the aerospace and defense industries due to their ability to produce materials that are strong, lightweight, and resistant to high temperatures and chemical corrosion. datahorizzonresearch.comnih.govresearchgate.net These high-performance polymers are integral to manufacturing next-generation aircraft, spacecraft, and military hardware, where weight reduction and performance under harsh environments are paramount. datahorizzonresearch.com

The incorporation of 1,4-Bis(3-aminophenoxy)benzene into polymer backbones leads to materials with exceptional thermal stability. The aromatic and ether linkage structure provides inherent rigidity and resistance to thermal degradation, making these polymers ideal for components that must operate at elevated temperatures. Aramid copolymers synthesized with flexible bis(aminophenoxy) benzene (B151609) moieties are noted for their use in extreme environments. nih.govmdpi.com Polyimides, another class of polymers synthesized using these diamines, are well-known for their high-temperature resistance and are used in applications exceeding the capabilities of conventional polymers like epoxies. nasa.govsemanticscholar.org For instance, aramid copolymers based on a related isomer, 1,4-bis(4-aminophenoxy) benzene, exhibit glass transition temperatures (Tg) up to 292.7°C and thermal decomposition temperatures reaching 465.5°C, showcasing the high-temperature capabilities of this polymer family. nih.gov

| Polymer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (TGA, 5% weight loss) |

|---|---|---|

| MBAB-aramid¹ | 270.1 °C | 449.6 °C |

| PBAB-aramid² | 292.7 °C | 465.5 °C |

¹ Based on 1,3-bis(4-aminophenoxy) benzene (MBAB). ² Based on 1,4-bis(4-aminophenoxy) benzene (PBAB).

A key driver for the use of this compound-based polymers in aerospace is the development of lightweight composites. datahorizzonresearch.com These materials replace heavier metal components, leading to significant weight savings, improved fuel efficiency, and increased payload capacity in aircraft and spacecraft. nasa.gov Polyimide composites are particularly attractive for applications requiring a high strength-to-weight ratio and performance at temperatures above 177°C. researchgate.net When combined with reinforcing fibers like carbon or glass, these polymers form composite materials with superior mechanical strength and stiffness. smolecule.com Research on aramid copolymers demonstrates their potential for creating high-strength, ultra-thin films and functional coatings. nih.gov For example, a 5 μm thick film of an aramid copolymer based on 1,4-bis(4-aminophenoxy)benzene (B1581417) achieved a tensile strength of 113.5 MPa, illustrating the robust mechanical properties achievable with this class of materials. nih.gov

High-Temperature Resistant Components.

Electronics and Microelectronics Packaging

In the electronics sector, polymers derived from bis(aminophenoxy)benzene diamines are critical for producing high-performance components. datahorizzonresearch.com Their excellent thermal stability, dimensional stability, and electrical insulation properties are essential for the reliability of modern electronic devices, which are increasingly compact and powerful. datahorizzonresearch.comsemanticscholar.org The use of these polymers is crucial in applications ranging from flexible circuits to advanced microelectronic packaging. researchgate.net

Polyimides synthesized from diamines like this compound are widely used in the production of flexible and rigid-flex printed circuit boards (PCBs). datahorizzonresearch.com The inherent flexibility imparted by the ether linkages in the monomer allows the PCBs to be bent, folded, and fitted into compact and unconventional spaces, a key requirement for modern portable electronics, automotive systems, and aerospace avionics. These polyimide films serve as a durable and reliable substrate that can withstand the high temperatures associated with soldering and component mounting processes. ossila.com

The excellent electrical insulation properties of polymers based on this compound make them ideal for use as dielectric materials and insulation films in a wide range of electronic and electrical applications. nih.govsemanticscholar.org These materials are used to separate conductive layers in integrated circuits, capacitors, and high-voltage equipment, preventing electrical shorts and ensuring signal integrity. semanticscholar.org Polyimides are known for their low dielectric constant (Dk) and low dielectric loss (Df), which are critical for high-frequency applications to minimize signal delay and power dissipation. mdpi.comresearchgate.net Research on fluorinated polyimides derived from related aromatic diamines shows they can achieve low dielectric constants ranging from 2.72 to 3.3. Another study on innovative fluorinated polyimides reported a dielectric constant as low as 2.312 and a dielectric loss of 0.00676, significantly superior to traditional polyimide materials. mdpi.com

| Polymer System | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Source |

|---|---|---|---|---|

| Fluorinated Polyimide (TPPI50) | 2.312 | 0.00676 | 1 MHz | mdpi.com |

| Fluorinated Polyimide (ATFT/6FDA) | 2.72 | - | 1 MHz | |

| Polyimide from TPE-Q | 3.52 - 3.85 | - | - | ossila.com |

The robustness and high-temperature stability of polyimides derived from this compound make them excellent candidates for substrates in advanced sensing electronics. googleapis.com A patent has identified this compound as a suitable diamine for creating an insulating substrate for a sensor. googleapis.com These substrates can operate in harsh environments where conventional materials would fail. For example, ultra-thin flexible substrates made from a related polyimide have been used for biopotential sensors and are capable of withstanding annealing processes up to 500°C. ossila.com This enables the direct synthesis of robust electronic patterns, such as Molybdenum disulfide (MoS₂), onto the polymer substrate for use in flexible sensing applications. ossila.com

Polymer Dielectrics and Electrical Insulation Films.

Membrane Technologies for Separation Processes

Polymers derived from this compound are noted for their high-performance characteristics, including excellent thermal stability and mechanical properties, which makes them suitable for the fabrication of advanced membrane technologies. The inherent rigidity and chemical resistance of the resulting polyimides are advantageous for creating durable membranes for various separation processes. github.com

Nanofiltration Membranes

The synthesis of high-performance polymers like polyimides and polyamides, using monomers such as this compound, is a key area of research for developing materials for nanofiltration (NF) applications. These polymers can form membranes with the requisite pore structures and surface properties for separating molecules in the nanometer range. The aromatic rings and ether linkages within the this compound monomer contribute to the formation of stable polymer networks with good mechanical and thermal stability, which are critical for NF membranes operating under pressure.

While the related isomer, 1,4-bis(4-aminophenoxy)benzene, has been successfully used to create polyimide-based organic solvent nanofiltration (OSN) membranes for applications like dye separation repec.orgmdpi.com, specific performance data for membranes synthesized solely from this compound is not extensively detailed in the available research. However, a polyimide membrane synthesized from 1,4-bis(4-aminophenoxy)benzene and 4,4′-(hexafluor-isopropylidene)diphthalic anhydride (B1165640) demonstrated significant potential for dye removal from methanol, achieving a permeability of 2.18 L∙m⁻²∙h⁻¹∙bar⁻¹ with a 94.2% rejection of methyl blue. repec.orgmdpi.com

Table 1: Performance of a Related Isomer-Based Nanofiltration Membrane for Dye Separation in Methanol

| Dye | Molecular Weight ( g/mol ) | Rejection (%) |

| Rose Bengal | 1017.64 | 94.6 |

| Methyl Blue | 799.80 | 94.2 |

| Victoria Blue B | 458.03 | 63.2 |

| Crystal Violet | 407.98 | 58.2 |

Source: Adapted from research on polyimide membranes derived from the isomer 1,4-bis(4-aminophenoxy)benzene. mdpi.com

Gas Separation Membranes

Aromatic polyimides are a leading class of materials for gas separation membranes due to their high thermal stability, mechanical strength, and size-sieving capabilities. The structure of the diamine monomer is critical in determining the final membrane's performance, influencing properties like fractional free volume (FFV), inter-chain spacing, and chain mobility, which in turn govern gas permeability and selectivity.

Research into polyimides made from various bis(aminophenoxy)benzene isomers has shown significant promise. For instance, polyimides derived from 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene (TBAPB), an analogue of this compound, were synthesized and compared with other diamines. The resulting membranes exhibited high thermal stability with decomposition temperatures exceeding 490 °C and glass transition temperatures above 270 °C. csic.es The specific combination of monomers was found to greatly influence the gas permeation properties. csic.es While these findings highlight the potential of this class of diamines, specific gas permeability and selectivity data for membranes derived from this compound are not available in the reviewed literature.

Proton Exchange Fuel Cell Membranes

Sulfonated polyimides (SPIs) are actively investigated as alternative proton exchange membranes (PEMs) for fuel cells, offering potential advantages over perfluorosulfonic acid-based membranes like Nafion®, such as lower cost and better performance at elevated temperatures. The stability and proton conductivity of these membranes are highly dependent on the chemical structure of the polymer backbone.

The incorporation of flexible ether linkages, such as those present in this compound, into the polyimide backbone is a strategy to enhance the hydrolytic stability of the membrane. Research on related sulfonated diamine monomers has demonstrated that this approach can lead to membranes with excellent water stability and high proton conductivity. For example, a sulfonated copolyimide prepared from 4,4'-bis(3-aminophenoxy)diphenyl sulfone (mBAPPS), a related diamine, exhibited high proton conductivity (0.18 S/cm in water at 25 °C) and maintained its mechanical strength after being soaked in 100 °C water for over 2000 hours. mrs-j.org

In another study, a triamine cross-linker, 4-(4-aminophenoxy)benzene-1,3-diamine (B1606044), was used to create covalently cross-linked sulfonated polyimide membranes. niscair.res.in This cross-linking improved the hydrolytic and oxidative stability of the membranes. The resulting membranes showed a proton conductivity of 0.026–0.031 S cm⁻¹ and hydrolytic stability for up to 70 hours, a significant increase from the 43 hours of the linear, non-cross-linked version. niscair.res.in

Table 2: Properties of Covalently Cross-Linked Sulfonated Polyimide Membranes Based on a Related Triamine Cross-linker

| Property | Value |

| Ion Exchange Capacity (IEC) | 1.426–1.441 meq·g⁻¹ |

| Proton Conduction | 0.026–0.031 S·cm⁻¹ |

| Water Uptake Capacity | 10.7–17.07% |

| Hydrolytic Stability | Up to 70 hours |

Source: Research on membranes using 4-(4-aminophenoxy)benzene-1,3-diamine as a cross-linker. niscair.res.in

High-Performance Coatings and Adhesives

This compound is a key intermediate compound used in the synthesis of high-performance polymers, such as polyimides and polyethers, which are valued for their application as advanced coatings and adhesives. github.com The unique molecular structure, featuring aromatic rings and flexible ether linkages, imparts a desirable combination of thermal stability, mechanical strength, and processability to the resulting polymers.

When used as a monomer or curing agent, this compound contributes to the formation of robust, cross-linked polymer networks. These networks provide the durability and resistance to harsh environments required for high-performance applications in the aerospace, electronics, and automotive industries. github.com For example, the related isomer 1,3-bis(3-aminophenoxy)benzene (B75826) is used as a curing agent in phthalonitrile (B49051) resins to produce void-free, high-temperature composites for aerospace applications. google.com Similarly, copolyimides incorporating this isomer have demonstrated improved adhesive properties and solvent resistance, making them highly suitable for use as adhesives, films, and coatings. nasa.gov

Polymers derived from these diamines exhibit excellent mechanical properties, which are critical for both coatings and adhesives. Semicrystalline polyimides based on the related isomers 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER) and 1,4-bis(4-aminophenoxy)benzene (TPEQ) have shown high tensile strength and modulus, as detailed in the table below. mdpi.com These properties are indicative of the performance that can be engineered into materials using the bis(aminophenoxy)benzene family of monomers.

Table 3: Mechanical Properties of Polyimide Films Based on Related Isomers

| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| HQDPA-TPER | 2.0 | 85 | 18 |

| HQDPA-TPEQ | 3.3 | 105 | 5 |

Source: Adapted from research on polyimides derived from the dianhydride HQDPA and the isomers TPER and TPEQ. mdpi.com

Computational and Theoretical Investigations into 1,4 Bis 3 Aminophenoxy Benzene Polymer Systems

Molecular Dynamics Simulations of Polymerization and Network Evolution

Molecular dynamics (MD) simulations are a powerful tool for investigating the polymerization process and the subsequent evolution of the polymer network structure for systems involving 1,4-Bis(3-aminophenoxy)benzene. These simulations model the atoms and molecules as they move and interact over time, governed by a set of classical mechanics equations and a force field that describes the interatomic potentials.

In the context of polymers derived from this compound, MD simulations can track the formation of chemical bonds during polymerization. For instance, in the formation of thermoset polymers, where this compound (often abbreviated as APB133 in simulation studies) acts as a cross-linker with an epoxy resin like DGEBA, a distance-based criterion is often used to simulate the cross-linking reactions. purdue.edu Bonds are formed between reactive atoms (e.g., nitrogen on the amine and carbon on the epoxy) when they come within a specified cutoff distance. purdue.edu This stepwise simulation of curing allows researchers to observe the evolution of the network structure from monomers to a highly cross-linked polymer. purdue.edunih.gov

The resulting equilibrated molecular structures from these simulations provide a wealth of information. They can be used to predict bulk material properties and understand how the network's topology influences its final characteristics. aiaa.org By applying periodic boundary conditions, these simulations can effectively mimic the behavior of a bulk material, minimizing finite size effects. aiaa.org These simulations have been successfully used to model various polymer systems, including polyimides and phthalonitrile (B49051) resins, where understanding the cross-linking density is crucial. nih.govsemanticscholar.org

Density Functional Theory (DFT) Applications for Reaction Kinetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has found significant application in understanding the reaction kinetics of polymerization processes involving this compound. DFT calculations can provide insights into the energetics and mechanisms of chemical reactions at the atomic level.

For example, DFT can be used to calculate the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gaps of the monomers, which is related to their reactivity. By calculating the energies of reactants, transition states, and products, DFT can elucidate the reaction pathways and determine activation energies, which are crucial for understanding the kinetics of polymerization.

Theoretical studies using DFT at levels like B3LYP/6-31G* can determine optimized geometries and electronic properties of the monomers and their complexes. acs.org This information is vital for understanding how the molecular structure influences reactivity. For instance, investigations into related aminophenyl benzene (B151609) compounds have utilized DFT to study their molecular structure and reactivity, providing a framework for understanding similar compounds like this compound. sciencepublishinggroup.com

Predictive Modeling of Polymer Thermal and Mechanical Behaviors

A significant advantage of computational modeling is the ability to predict the macroscopic properties of polymers, such as their thermal and mechanical behaviors, based on their chemical structure. MD simulations are a primary tool for this purpose.

Thermal Properties: A key thermal property for polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. In MD simulations, Tg can be determined by observing the change in density or specific volume as a function of temperature. purdue.edu A common method involves simulating the cooling of the equilibrated polymer system from a high temperature (above Tg) to a low temperature (below Tg) in a stepwise manner and identifying the temperature at which the slope of the density-versus-temperature curve changes. purdue.edumdpi.com For thermosets based on DGEBA and this compound (APB133), MD simulations have predicted a Tg of 471 K. purdue.edu The coefficient of thermal expansion (CTE) can also be predicted from these simulations by analyzing the volume changes with temperature. semanticscholar.org

Mechanical Properties: MD simulations can also predict the mechanical properties of polymers, such as Young's modulus, shear modulus, and Poisson's ratio. This is typically done by subjecting the equilibrated molecular model to simulated mechanical deformations (e.g., tensile or shear strain) and calculating the resulting stress. nasa.gov The choice of force field (e.g., AMBER, OPLS-AA, MM3) is critical for the accuracy of these predictions. nasa.govresearchgate.net Studies have shown that the predicted mechanical properties can be in good agreement with experimental values, demonstrating the predictive power of these simulations. semanticscholar.orgnasa.gov For instance, simulations have shown that the strength of phthalonitrile polymers, which can be cured with aminophenoxy-based agents, increases with higher crosslink density. semanticscholar.org

Interactive Data Table: Predicted Properties of a DGEBA/APB133 Thermoset

| Property | Predicted Value | Simulation Method |

| Glass Transition Temperature (Tg) | 471 K | MD Simulation (Cooling Ramp) |

| Density (at 300 K) | 1.132 g/cm³ | MD Simulation (NPT Ensemble) |

This data is based on simulations of a thermoset polymer composed of DGEBA epoxy resin and this compound (APB133) as a cross-linker. purdue.edu

Correlation between Simulation and Experimental Data in Structure-Property Relationships

A crucial aspect of computational materials science is the validation of simulation results against experimental data. This correlation is essential for refining simulation methodologies and building confidence in their predictive capabilities. For polymers derived from this compound, numerous studies have focused on comparing simulated properties with those measured in the laboratory.

For example, MD simulations of phthalonitrile polymers cross-linked with agents like 1,3-bis(3-aminophenoxy)benzene (B75826) (a structural isomer of the titular compound) have shown that the predicted coefficient of linear thermal expansion is in good agreement with experimental results. nih.govsemanticscholar.org Similarly, the predicted mechanical strength was found to increase with crosslink density, a trend that is consistent with experimental observations. nih.govsemanticscholar.org

In the study of polyimides, MD simulations have been used to predict glass transition temperatures, and the results have shown good agreement with experimental values obtained through techniques like differential scanning calorimetry (DSC). mdpi.com Furthermore, simulations of gas transport properties in polyimides have yielded solubility coefficients that are in good quantitative agreement with experimental data, and diffusion coefficients that show a good qualitative relationship. nih.gov

The choice of parameters within the simulation, such as the force field, can significantly impact the accuracy of the predictions. By comparing the results from different force fields with experimental data, researchers can determine the most appropriate computational approach for a given polymer system. nasa.govresearchgate.net For instance, in one study on a polyimide, the OPLS-AA force field was found to provide the closest match to experimental mechanical properties. nasa.govresearchgate.net This iterative process of simulation, experimental validation, and refinement of computational models is key to establishing robust structure-property relationships.

Interactive Data Table: Comparison of Simulated and Experimental Properties

| Polymer System | Property | Simulated Value | Experimental Value |

| Phthalonitrile-based Polymer | Coefficient of Linear Thermal Expansion | Good Agreement | N/A |

| Polyimide (various) | Glass Transition Temperature (Tg) | Good Agreement | Good Agreement |

| Polyimide (BPDA/APB) | Young's Modulus (OPLS-AA force field) | ~4.5 GPa | ~4.0 GPa |

This table provides a qualitative and quantitative comparison based on findings from multiple studies. nih.govsemanticscholar.orgnasa.govresearchgate.netmdpi.com

Emerging Trends and Future Research Directions

Development of Novel Functionalized Bis(aminophenoxy)benzene Derivatives

A primary area of research involves the chemical modification of the bis(aminophenoxy)benzene structure to create derivatives with enhanced or entirely new properties. By introducing various functional groups, scientists can fine-tune the characteristics of the resulting polymers.

One approach is the synthesis of cyano-containing diamines based on the 1,4-bis(aminophenoxy)benzene backbone. researchgate.net The high dipole moment of the cyano (CN) group imparts a degree of electroactivity to the subsequent polyimides. Research has shown that as the number of cyano groups increases, the glass transition temperature (Tg) of the polymer also rises due to decreased chain flexibility. researchgate.net This allows for the development of polymers with tailored electrical properties. researchgate.net

Fluorination is another significant trend. The synthesis of derivatives such as 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (B151609) (ATPT) and 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (BATB) has led to fluorinated polyimides (FPIs). tandfonline.com These FPIs exhibit enhanced solubility, superior thermal stability, higher optical transparency, and lower moisture absorption compared to their non-fluorinated counterparts. tandfonline.com

Furthermore, incorporating flexible bis(4-aminophenoxy) benzene moieties into rigid polymer backbones, such as aramids, has been shown to dramatically improve solution processability. mdpi.comresearchgate.netnih.gov This modification allows for the synthesis of high-molecular-weight aramid copolymers in organic solvents, which can then be fabricated into exceptionally thin, clear, and high-strength films. mdpi.comresearchgate.netnih.gov

Table 1: Properties of Novel Functionalized Aramid Copolymers

| Copolymer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Tonset) | Tensile Strength (5 μm film) | Elongation at Break (5 μm film) |

|---|---|---|---|---|

| MBAB-aramid | 270.1 °C | 449.6 °C | 107.1 MPa | 50.7% |

| PBAB-aramid | 292.7 °C | 465.5 °C | 113.5 MPa | 58.4% |

Data sourced from dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) of thin films. mdpi.com

Integration into Multifunctional and Smart Materials

The unique properties of polymers derived from 1,4-Bis(3-aminophenoxy)benzene make them ideal candidates for integration into multifunctional and smart materials. These advanced materials are engineered to respond to external stimuli or to perform multiple functions simultaneously. The market for this compound is growing, driven by the increasing demand for advanced materials in sectors like electronics, automotive, aerospace, and construction. github.comgithub.com

Future applications are trending towards flexible electronics, advanced composites, and wearable technology. datahorizzonresearch.com Polyimides based on this monomer are used as ultra-thin, flexible substrates that can withstand high-temperature processing, making them suitable for biopotential sensors and other flexible electronic devices. ossila.com Its derivatives are also explored for biomedical applications, including drug delivery systems and components of medical devices, owing to their biocompatibility. Another application is in the development of moisture barrier insulators for sensitive electronic components. chemicalbook.com

Exploration of Sustainable and Environmentally Benign Synthesis Routes

With a growing global emphasis on sustainability, a significant research trend is the development of greener synthesis routes for this compound and its polymers. github.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and using milder reaction conditions.

Advanced Characterization Techniques for Polymer Microstructure

A deep understanding of the relationship between a polymer's microstructure and its macroscopic properties is crucial for targeted material design. The field is increasingly relying on a suite of advanced characterization techniques to probe the structure of polymers derived from this compound at various scales.

Standard techniques include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD) to confirm the chemical structure and assess crystallinity. researchgate.nettitech.ac.jp Thermal properties are extensively studied using thermogravimetric analysis (TGA) to determine thermal stability and decomposition temperatures, while differential scanning calorimetry (DSC) is used to identify glass transition temperatures (Tg) and melting points (Tm). researchgate.nettitech.ac.jpmdpi.com

For determining molecular weight, techniques like gel permeation chromatography (GPC) and viscosity detector size exclusion chromatography (SEC) are employed. tandfonline.comvt.edu Furthermore, dynamic mechanical analysis (DMA) is critical for understanding the viscoelastic properties and determining the glass transition temperatures of thin films and composites. mdpi.comnih.gov

Table 2: Characterization Data for a Semicrystalline Polyimide (PI-2)

| Property | Value | Technique |

|---|---|---|

| Glass Transition Temperature (Tg) | 214 °C | DSC |

| Melting Temperature (Tm) | 388 °C | DSC |

| 5% Weight Loss Temperature | > 500 °C | TGA |

| Tensile Modulus | 2.0–3.3 GPa | Tensile Testing |

| Tensile Strength | 85–105 MPa | Tensile Testing |

PI-2 is derived from HQDPA and 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPEQ). mdpi.com

Tailoring of Polymer Properties for Niche and High-Demand Applications

The ultimate goal of the aforementioned research trends is to tailor the properties of polymers derived from this compound for specific, high-demand applications. By carefully selecting monomers, functional groups, and synthesis conditions, researchers can fine-tune material characteristics to meet stringent performance requirements.

For the aerospace, defense, and automotive industries, the focus is on creating materials with exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comnih.govdatahorizzonresearch.com For example, semicrystalline polyimides with high recrystallization ability and fast crystallization kinetics are being developed for melt processing into robust components. mdpi.com

In the electronics sector, properties like dielectric constant, optical transparency, and moisture resistance are critical. tandfonline.comossila.com By incorporating fluorine into the polymer backbone, researchers have successfully developed polyimides with lower moisture uptake and higher optical transparency, making them suitable for microelectronic and optoelectronic devices. tandfonline.com Combining these polyimides with fillers like boron nitride can also create composites with high thermal conductivity, essential for heat management in electronic packaging. ossila.com The ability to produce ultra-thin, flexible, and high-strength films opens up new possibilities for advanced membranes, electrical insulation, and functional coatings. mdpi.comresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-bis(3-aminophenoxy)benzene, and how are purity and yield optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 1,4-difluorobenzene with 3-aminophenol in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Reaction temperature (120–150°C) and stoichiometric ratios (1:2.2 molar ratio of dihalide to amine) are critical for yield optimization. Post-synthesis, purification involves recrystallization from ethanol or column chromatography. Purity ≥99% is confirmed via HPLC or NMR .

- Key Parameters :

| Parameter | Value/Technique |

|---|---|

| Reaction Time | 12–24 hours |

| Solvent | DMF, NMP |

| Yield Optimization | Excess amine (10–20%) |

| Purity Validation | HPLC retention time matching, H NMR integration |

Q. How is this compound characterized structurally and thermally?

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, particularly the C-O-C ether linkages (expected range: 1.36–1.42 Å). FT-IR confirms N-H stretches (~3300 cm) and aromatic C=C vibrations (1600 cm).

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~300°C, with residual char >40% at 800°C. Differential scanning calorimetry (DSC) detects glass transition temperatures () near 150°C, critical for polymer applications .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound-based polymers?

- Contradiction Analysis : Discrepancies in or decomposition temperatures may arise from varying curing conditions (e.g., imidization temperature) or residual solvent. Controlled studies should:

Standardize curing protocols (e.g., stepwise heating: 100°C/1h, 200°C/2h, 300°C/1h).

Use dynamic mechanical analysis (DMA) to measure under identical frequency/strain conditions.

Correlate TGA mass loss profiles with FT-IR to identify volatile byproducts .

Q. How do photochemical mechanisms of related bis(phenoxy) compounds inform reactivity studies of this compound?

- Mechanistic Insights : Analogues like 1,4-bis(phenylsulfonyloxy)benzene undergo S-O bond cleavage under UV (254 nm), generating radicals that recombine or form Fries rearrangement products. For this compound, laser flash photolysis can detect triplet-state intermediates. Acid generation pathways (e.g., via sulfonic acid byproducts) are probed using pH titration and GC-MS .

- Experimental Design :

- Irradiate in acetonitrile with a Hg-Xe lamp (254 nm).

- Monitor reaction kinetics via UV-Vis spectroscopy (time-resolved).

- Identify radicals via spin-trapping agents (e.g., TEMPO) and EPR .

Q. What computational methods predict the electronic and optical properties of this compound derivatives?

- Theoretical Framework : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (≈4.5 eV), polarizability (α), and hyperpolarizability (β). Solvent effects are modeled using the polarizable continuum model (PCM).

- Key Findings :

- Electron-withdrawing substituents (e.g., -CF) reduce HOMO-LUMO gaps by 0.3–0.5 eV.

- Nonlinear optical (NLO) responses correlate with conjugation length; β values increase 20–30% in planar conformers .

Methodological Recommendations

- Controlled Polymerization : For polyimides, pre-dry monomers at 80°C under vacuum to minimize hydrolysis. Use stoichiometric control (amine:anhydride = 1:1.02) to limit oligomer formation .

- Data Validation : Cross-reference DSC with DMA (tan δ peaks) to confirm transitions. For radical detection, combine EPR with transient absorption spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.